7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-(4-PROPIONYLPIPERAZINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-(4-PROPIONYLPIPERAZINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorobenzyl group, a dimethyl group, and a propionylpiperazino group attached to a purine core
Preparation Methods
The synthesis of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-(4-PROPIONYLPIPERAZINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.
Attachment of the Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate are commonly employed.
Incorporation of the Propionylpiperazino Group: This step involves the acylation of piperazine with propionyl chloride, followed by its attachment to the purine core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-(4-PROPIONYLPIPERAZINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce specific functional groups within the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-(4-PROPIONYLPIPERAZINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interaction with specific receptors and enzymes, exploring its potential as a drug candidate.
Biochemistry: The compound is used in studies investigating cellular signaling pathways and molecular mechanisms of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-(4-PROPIONYLPIPERAZINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-(4-PROPIONYLPIPERAZINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Some similar compounds include:
- 7-Benzyl-1,3-dimethyl-8-(4-piperazino)-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-piperazino)-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Methylbenzyl)-1,3-dimethyl-8-(4-piperazino)-3,7-dihydro-1H-purine-2,6-dione
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O3/c1-4-16(29)26-9-11-27(12-10-26)20-23-18-17(19(30)25(3)21(31)24(18)2)28(20)13-14-5-7-15(22)8-6-14/h5-8H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPNUCJIVHYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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